molecular formula C21H23NO4 B3752672 propyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

propyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B3752672
M. Wt: 353.4 g/mol
InChI Key: TXVHQVAGRGSYOU-VGOFMYFVSA-N
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Description

“Propyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate” is a compound that has been synthesized using a linker mode approach under reflux condition . It’s a hybrid compound of chalcone-salicylate . The molecular formula is C20H21NO4 .


Synthesis Analysis

The synthesis of this compound involves a reaction performed under reflux condition in acetonitrile with the presence of potassium carbonate as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 50 bonds, 27 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 ether (aromatic) .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C20H21NO4 . The average mass is 339.385 Da and the monoisotopic mass is 339.147064 Da .

Mechanism of Action

The compound has been studied for its potency against breast cancer through molecular docking and MD simulation . The results showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .

Future Directions

Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

Properties

IUPAC Name

propyl 4-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-15-26-21(24)17-8-10-18(11-9-17)22-20(23)14-7-16-5-12-19(13-6-16)25-4-2/h5-14H,3-4,15H2,1-2H3,(H,22,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVHQVAGRGSYOU-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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